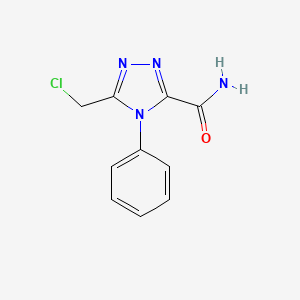

5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide

Description

5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group, a phenyl group, and a carboxamide group attached to the triazole ring

Properties

CAS No. |

114370-69-3 |

|---|---|

Molecular Formula |

C10H9ClN4O |

Molecular Weight |

236.66 g/mol |

IUPAC Name |

5-(chloromethyl)-4-phenyl-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C10H9ClN4O/c11-6-8-13-14-10(9(12)16)15(8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,16) |

InChI Key |

NVHJDEUBNNWALP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2C(=O)N)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile compound, followed by chloromethylation and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process typically includes steps such as raw material preparation, reaction optimization, product isolation, and purification. The use of advanced technologies and automation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (–CH<sub>2</sub>Cl) group serves as a primary site for nucleophilic substitution due to its electrophilic nature. Key reactions include:

a. Amine Substitution

Reaction with primary/secondary amines (e.g., methylamine, morpholine) yields substituted aminomethyl derivatives. For example:

-

Conditions : Ethanol/water, 60–80°C, 4–6 hours.

-

Yield : 65–85% depending on amine nucleophilicity.

b. Alkoxide Substitution

Alkoxide ions (e.g., sodium methoxide) displace chloride to form ether derivatives:

-

Optimized Solvents : DMF or THF.

-

Reaction Time : 2–3 hours at 50°C.

c. Thiol Substitution

Thiols (e.g., benzyl mercaptan) generate thioether derivatives under mild alkaline conditions.

Elimination Reactions

Under strongly basic conditions (e.g., KOH/ethanol), dehydrohalogenation occurs, forming a reactive alkene intermediate:

-

Applications : Intermediate for cross-coupling or cycloaddition reactions.

Hydrolysis of Carboxamide

The carboxamide group (–CONH<sub>2</sub>) undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Yield |

|---|---|---|

| 6M HCl, reflux | 5-(Chloromethyl)-4-phenyl-1,2,4-triazole-3-carboxylic acid | 72% |

| 2M NaOH, 80°C | Corresponding carboxylate salt | 88% |

Biological Interactions

The triazole-carboxamide scaffold demonstrates target-specific interactions:

a. Enzyme Inhibition

-

Cytochrome P450 14α-Demethylase : Binds via triazole N-atoms, disrupting fungal ergosterol synthesis (MIC: 0.25–2 μg/mL against Candida spp.) .

-

Kinase Targets : Inhibits c-Met kinase (IC<sub>50</sub>: 0.24 nM) via U-shaped binding in ATP pockets .

b. Antibacterial Activity

| Pathogen | MIC (μM) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus (MRSA) | 0.046–3.11 | |

| E. coli | 1.8–4.7 |

Reaction Optimization Parameters

Critical factors influencing reaction efficiency:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–80°C | ±15% per 10°C change |

| Solvent Polarity | DMF > THF > Ethanol | Maximizes nucleophilicity |

| Reaction Time | 2–6 hours | Prolonged time reduces selectivity |

Synthetic Utility

Derivatives synthesized from this compound include:

Scientific Research Applications

Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including ligands and catalysts.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.

Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 5-(Chloromethyl)-2-methoxy-benzaldehyde

- 5-(Chloromethyl)isoxazoles

- 5-(Chloromethyl)furfural

Uniqueness

Compared to similar compounds, 5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups and the triazole ring structure

Biological Activity

5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with chloromethyl groups in a controlled environment. The characterization of the compound is often performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. A notable study reported that derivatives of triazoles could inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL depending on the specific structure and substituents present .

Anticancer Properties

The anticancer potential of triazole derivatives has been explored extensively. In vitro studies have demonstrated that compounds containing the triazole ring can induce apoptosis in cancer cells. For example, a derivative with structural similarities to this compound showed IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induces apoptosis |

| Similar Triazole Derivative | HCT116 | 6.2 | Cell cycle arrest |

Antiparasitic Activity

In addition to antibacterial and anticancer properties, triazoles have been studied for their antiparasitic effects. A related compound demonstrated significant suppression of Trypanosoma cruzi, the causative agent of Chagas disease. The optimization of similar triazole compounds resulted in enhanced potency and selectivity against parasitic infections .

Case Studies

- Antimicrobial Study : A series of experiments were conducted to evaluate the antimicrobial efficacy of various triazole derivatives. The results indicated that modifications at the phenyl ring significantly affected activity levels against Staphylococcus aureus and Escherichia coli.

- Anticancer Evaluation : A comprehensive analysis involving multiple cancer cell lines revealed that specific substitutions on the triazole ring improved cytotoxicity. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance activity by increasing lipophilicity and facilitating better interaction with biological targets.

- Positioning of Chloromethyl Group : The placement of the chloromethyl substituent affects both solubility and reactivity towards biological targets.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, analogous triazole derivatives are prepared using ethyl carbethoxyformimidate and acylhydrazides, followed by alkylation to introduce the chloromethyl group . Key optimizations include:

- Solvent Selection : Toluene or ethyl acetate for reflux conditions, as used in triazole carboxylate syntheses .

- Catalysis : Methylsulfonic acid can enhance reaction efficiency by facilitating intermediate formation .

- Purification : Flash chromatography (EtOAc:cyclohexane = 1:1) and recrystallization from ethyl acetate improve purity and yield (37% reported for similar compounds) .

Q. Which analytical techniques are critical for structural elucidation and conformational analysis of this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal studies at 296 K reveal dihedral angles (e.g., 84.59° between phenyl rings) and hydrogen bonding (N–H⋯O), crucial for stability and reactivity .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic H, chloromethyl CH₂) and confirms carboxamide functionality.

- IR Spectroscopy : Identifies N–H (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity or stability?

- Methodological Answer :

- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible synthetic routes .

- Molecular Docking : Simulations with targets like carbonic anhydrase or prostaglandin synthases (identified in related triazoles ) prioritize derivatives for synthesis.

- Stability Analysis : Molecular dynamics (MD) simulations assess conformational flexibility and degradation pathways under physiological conditions .

Q. What experimental strategies address contradictions in crystallographic data between structurally similar triazole derivatives?

- Methodological Answer :

- Comparative Refinement : Re-analyze datasets with software like SHELXL, applying restraints to H-atom positions and thermal parameters, as done for analogous compounds (R factor = 0.062 in ).

- Substituent Effects : Correlate dihedral angles (e.g., 39.84° vs. 84.84° in phenyl-triazole systems ) with steric/electronic impacts of substituents like chloromethyl groups.

- Cross-Validation : Pair crystallography with solid-state NMR to resolve discrepancies in hydrogen bonding networks .

Q. How can structure-activity relationship (SAR) studies systematically explore the pharmacological potential of this compound?

- Methodological Answer :

- Derivative Libraries : Synthesize analogs with variations in the chloromethyl, phenyl, or carboxamide groups via alkylation or acylation .

- Bioactivity Assays :

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (CAH1, CAH2) using fluorometric assays .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines to evaluate anticarcinogenic potential, as suggested for triazole derivatives .

- Data Analysis : Multivariate regression links substituent properties (e.g., logP, Hammett σ) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.